molecular formula C12H14N4O7S2 B109839 Thiencarbazone-methyl CAS No. 317815-83-1

Thiencarbazone-methyl

Cat. No. B109839
M. Wt: 390.4 g/mol
InChI Key: XSKZXGDFSCCXQX-UHFFFAOYSA-N
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Description

Thiencarbazone-methyl is a pesticide used for controlling weeds in corn plantations . It is a sulfonyl-amino-carbonyl-triazolinone class herbicide . It was first registered in 2008 .


Molecular Structure Analysis

The molecular formula of Thiencarbazone-methyl is C12H14N4O7S2 .


Chemical Reactions Analysis

Thiencarbazone-methyl’s environmental fate was assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . The minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively .


Physical And Chemical Properties Analysis

Thiencarbazone-methyl has a melting point of 206 °C, a pH of 3.8 at 22.4 °C, and a density of 1.51 relative to water at 4 °C . Its water solubility at 20°C is 72 mg/L in pure water . The vapor pressure is 9 x 10^-14 Pa (20 °C, extrapolated) .

Scientific Research Applications

Biotransformation by Bacteria

Thiencarbazone-methyl, a triazolinone pesticide, undergoes biotransformation when exposed to certain bacterial strains, such as Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes. This process is significant for the bioremediation of pesticides in the environment, showcasing the effectiveness of using bacterial strains for environmental management (Ahmad et al., 2020).

Environmental Fate in Soils

Studies on thiencarbazone-methyl in soil reveal its environmental fate through adsorption, desorption, and degradation processes. The herbicide’s interaction with soil is influenced by the soil's physicochemical properties, indicating a moderate binding and low persistence, making it susceptible to transformative pathways (Gul et al., 2020).

Application in Corn Herbicides

Thiencarbazone-methyl, used primarily in corn, belongs to the sulfonly-amino-carbonyl-triazolinones (SACT) chemical class and acts as an ALS-enzyme inhibitor. Its efficacy in controlling grasses and broadleaf weeds in corn production systems, often combined with other herbicidal active ingredients, demonstrates its significant role in agricultural practices (Santel, 2012).

Efficacy, Absorption, and Metabolism in Weed Species

Research on the efficacy, absorption, translocation, and metabolism of thiencarbazone-methyl in various weed species indicates its high control efficacy in certain species. Its behavior in plant systems, especially in relation to its translocation and metabolism, underscores its importance in weed management strategies (Leonie et al., 2014).

Remediation by Fungi and Bacteria

Thiencarbazone-methyl's biodegradative behavior can be enhanced using microbes, such as Aspergillus and Pseudomonas strains. This demonstrates its potential for environmental remediation through microbial action, emphasizing sustainable and cost-effective approaches to manage pesticide contamination (Ahmad et al., 2020).

Safety And Hazards

Thiencarbazone-methyl is hazardous to the aquatic environment, with both acute and chronic effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of contact, it is recommended to wash off with soap and water and get medical attention if irritation persists .

properties

IUPAC Name

methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKZXGDFSCCXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058275
Record name Thiencarbazone-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiencarbazone-methyl

CAS RN

317815-83-1
Record name Thiencarbazone-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317815-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiencarbazone-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiencarbazone-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIENCARBAZONE-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (3) (100 mmol) were initially charged in 200 ml of xylene and heated to 70° C. At this temperature, 119 g of a 22% solution of methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate (2) (100 mmol) in dry xylene were metered in. The mixture was stirred at 70° C. for a further 5.8 h. Subsequently, workup was effected at room temperature by filtering the precipitated product. After washing with 50 ml of xylene and subsequently drying, 36.4 g of methyl 4-({[(3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]amino}-sulfonyl)-5-methylthiophene-3-carboxylate (4) (91% of theory, content relative to standard: 97.5%) of melting point 201° C. were obtained.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
657
Citations
DO Stephenson, JA Bond - Weed Technology, 2012 - cambridge.org
… were conducted in Louisiana and Mississippi in 2009 and 2010 to evaluate PRE herbicide treatments containing isoxaflutole or a prepackaged mixture of thiencarbazone-methyl : …
Number of citations: 38 www.cambridge.org
P Gul, KS Ahmad, MM Gul - Environmental Earth Sciences, 2020 - Springer
… Thiencarbazone-methyl, a triazole herbicide was assessed … were performed for thiencarbazone-methyl for determination of … for the investigation of thiencarbazone-methyl-treated …
Number of citations: 9 link.springer.com
MJ Wendt, C Kenter, E Ladewig, M Wegener… - Weed …, 2017 - cambridge.org
… activity of foramsulfuron (FSN) plus thiencarbazone-methyl (TCM) against important weed … times after application of foramsulfuron plus thiencarbazone-methyl; different capital letters …
Number of citations: 14 www.cambridge.org
KS Ahmad, P Gul, MM Gul - Environmental Research, 2020 - Elsevier
Triazole herbicide, Thiencarbazone-methyl (TCM) applied on different crops for weedicidal activity is associated with an inherent toxicity towards bladder and urinary functionality. TCM …
Number of citations: 11 www.sciencedirect.com
HJ Santel - Julius-Kühn-Archiv, 2012 - core.ac.uk
Thiencarbazone-methyl is a new herbicide for the selective control of grasses and broadleaf weeds primarily in corn. The active ingredient belongs to the chemical class of sulfonly-…
Number of citations: 28 core.ac.uk
MJ Wendt, M Wegener, E Ladewig, B Märländer - Sugar Industry, 2016 - researchgate.net
The currently available weed control system in sugar beet cultivation has low flexibility due to the necessity of applications at the cotyledon stage of the weeds. The aim of the present …
Number of citations: 13 www.researchgate.net
MJ Wendt, C Kenter, C Stibbe, E Ladewig… - Weed …, 2017 - Wiley Online Library
A new herbicide for sugar beet cultivation using the ALS‐inhibiting active ingredients foramsulfuron and thiencarbazone‐methyl is under approval in the EU member states. Sugar beet …
Number of citations: 10 onlinelibrary.wiley.com
W Leonie, H Krähmer, HJ Santel, W Claupein… - Weed …, 2014 - cambridge.org
The efficacy, absorption, translocation, and metabolism of thiencarbazone-methyl (TCM) in hedge bindweed, field bindweed, ivyleaf morningglory, tall morningglory, and wild buckwheat …
Number of citations: 7 www.cambridge.org
ZD Lancaster, JK Norsworthy… - Soybean Research …, 2016 - scholarworks.uark.edu
… Thiencarbazone-methyl produced effective entireleaf morningglory control at both rates alone (> 90%; Table 2). Likewise, the addition of TCM increased entireleaf morningglory control …
Number of citations: 1 scholarworks.uark.edu
Y Wang, F Zhang, L Wang, H Fang, G Zhang… - Journal of Cleaner …, 2023 - Elsevier
… The TMI residues involving thiencarbazone-methyl and isoxaflutole in the soil samples were then determined by an ultra-high performance liquid chromatography triple quadrupole …
Number of citations: 0 www.sciencedirect.com

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